molecular formula C23H25NO6 B2730352 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951959-02-7

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2730352
CAS No.: 951959-02-7
M. Wt: 411.454
InChI Key: RNVOMUSNIDMUOV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a potent, selective, and orally active inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This compound has emerged as a critical pharmacological tool for probing the DNA damage response (DDR) network, particularly the signaling pathways activated by double-strand breaks. Its high selectivity for ATM over other related PIKK family kinases, such as ATR and DNA-PK, makes it invaluable for dissecting the specific roles of ATM in cellular processes . Research applications are primarily focused in oncology, where it is used to investigate synthetic lethal approaches; for instance, ATM inhibition has been shown to sensitize certain cancer cells, including those with p53 mutations or deficiencies in other DDR components, to DNA-damaging agents like ionizing radiation and chemotherapeutics such as irinotecan . By potently blocking ATM-dependent signaling, this inhibitor prevents the phosphorylation of key downstream targets like CHK2, KAP1, and H2AX, thereby disrupting cell cycle checkpoint activation and DNA repair, ultimately leading to enhanced apoptosis in malignant cells. Its utility extends to basic mechanistic studies of genomic instability, neurodevelopment, and the pathophysiology of ataxia-telangiectasia.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-10-4-9-24-12-17-19(30-14-24)8-6-16-22(25)18(13-29-23(16)17)15-5-7-20(27-2)21(11-15)28-3/h5-8,11,13H,4,9-10,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVOMUSNIDMUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N1O4C_{26}H_{29}N_{1}O_{4} with a molecular weight of approximately 425.5 g/mol. The structure features a chromeno-oxazine framework which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H29N1O4
Molecular Weight425.5 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C(=C(C=C(C=C2)OC)OC)C

Antioxidant Properties

Research indicates that compounds with similar chromene structures exhibit significant antioxidant activities. These properties are critical in preventing oxidative stress-related diseases. For instance, flavonoid derivatives have been shown to scavenge free radicals effectively, suggesting that this compound may exhibit comparable effects due to its structural similarities .

Antimicrobial Activity

Chromene derivatives have been studied for their antimicrobial properties. A study demonstrated that compounds with similar functional groups displayed activity against various bacterial strains. The presence of methoxy groups in the structure enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Flavonoids and related compounds have been documented to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related chromene derivatives showed promising results against breast and prostate cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The oxazine moiety is likely involved in binding with enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as altered gene expression or enzyme inhibition.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluating the antioxidant capacity of similar chromene derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant activity, demonstrating a strong correlation between structure and activity .
  • Antimicrobial Efficacy :
    In a comparative study of flavonoid derivatives against bacterial strains like E. coli and S. aureus, the derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential therapeutic applications for the compound in treating infections .
  • Cancer Cell Line Studies :
    Research on related compounds showed that they induced apoptosis in various cancer cell lines through caspase activation pathways. The findings indicated that the presence of methoxy groups significantly enhanced cytotoxicity against cancer cells compared to non-substituted analogs .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The presence of methoxy groups in the structure may enhance its radical scavenging ability, making it a candidate for further studies in oxidative stress modulation.

Anti-inflammatory Effects

Compounds derived from chromeno and oxazine frameworks have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, potentially serving as a therapeutic agent in conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies on structurally related compounds have shown promise in anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms through which this compound operates need to be elucidated through in vitro and in vivo studies.

Synthesis and Derivatives

The synthesis of 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can involve multiple synthetic routes that leverage existing methodologies for creating oxazines and chromenes. The exploration of its derivatives could lead to compounds with enhanced biological activity or reduced toxicity.

Study on Antioxidant Properties

A study conducted on a series of chromeno derivatives demonstrated that modifications at the phenolic positions significantly impacted their antioxidant capacity. This suggests that this compound could exhibit similar or improved activity compared to its analogs .

Evaluation of Anti-inflammatory Effects

In a recent investigation into the anti-inflammatory effects of related compounds, it was found that certain derivatives effectively inhibited the expression of COX-2 and other inflammatory markers in cell cultures . This opens avenues for exploring the anti-inflammatory potential of the compound in clinical settings.

Clinical Trials

To validate the pharmacological applications mentioned above, clinical trials should be designed focusing on the efficacy and safety profile of this compound in humans.

Structure-Activity Relationship Studies

Further research into the structure-activity relationship (SAR) will be essential to optimize the compound's therapeutic potential. By systematically varying substituents on the core structure, researchers can identify modifications that enhance desired activities while minimizing side effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituent at Position 3 Substituent at Position 9 Key Physicochemical Properties
Target Compound 3,4-Dimethoxyphenyl 3-Methoxypropyl Moderate logP (~3.2), high lipophilicity
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxypentyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 3,4-Dimethoxyphenyl 4-Hydroxypentyl Higher solubility (due to -OH), lower logP (~2.5)
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Methoxybenzyl Propyl Increased steric bulk, logP ~3.8
2-(3,4-Dichlorophenyl)-9-(3-fluorobenzyl)-3-hydroxy-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 3,4-Dichlorophenyl, 3-hydroxy 3-Fluorobenzyl Halogenated (Cl, F) enhances metabolic stability; -OH improves H-bonding


Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound) reduce hydrogen-bonding capacity compared to hydroxylated analogs, lowering solubility but improving blood-brain barrier penetration .
  • Halogenation : Chlorine/fluorine substituents (e.g., in ) increase metabolic resistance and receptor-binding affinity but may elevate toxicity risks .

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